(r)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride
Description
(R)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride (CAS: 1217848-48-0) is a chiral piperazine derivative with a molecular formula of C₁₃H₁₉ClN₂O₂ and a molecular weight of 270.76 g/mol . It is characterized by an (R)-configured stereocenter at the 2-methylpiperazine moiety, a benzyl carboxylate group, and a hydrochloride counterion. This compound is typically stored under inert conditions at 2–8°C due to its sensitivity to moisture and temperature .
Piperazine derivatives are widely utilized as intermediates in pharmaceutical synthesis, particularly in kinase inhibitor development. For example, the (S)-enantiomer of this compound (CAS: 1217720-49-4) has been employed in synthesizing LIM kinase (LIMK1/2) inhibitors, demonstrating the significance of stereochemistry in biological activity .
Properties
IUPAC Name |
benzyl (2R)-2-methylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-11-9-14-7-8-15(11)13(16)17-10-12-5-3-2-4-6-12;/h2-6,11,14H,7-10H2,1H3;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPQNIUAWYRGJF-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661413 | |
| Record name | Benzyl (2R)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217848-48-0 | |
| Record name | Benzyl (2R)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkylation and Carboxylation
The most widely reported method involves a two-step sequence:
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Reaction of (R)-2-Methylpiperazine with Benzyl Chloroformate :
(R)-2-Methylpiperazine is treated with benzyl chloroformate in an inert solvent (e.g., dichloromethane or tetrahydrofuran) under basic conditions (e.g., triethylamine or sodium bicarbonate). This step introduces the benzyloxycarbonyl (Cbz) protecting group selectively at the piperazine nitrogen.Yields typically range from 70–85%, depending on solvent polarity and reaction temperature.
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Hydrochloride Salt Formation :
The free base is converted to its hydrochloride salt by treatment with hydrochloric acid in a polar aprotic solvent (e.g., ethyl acetate or diethyl ether). Crystallization yields the final product with >98% purity.
Table 1: Representative Reaction Conditions for Direct Synthesis
Chiral Resolution of Racemic Mixtures
For cases where the (R)-enantiomer must be isolated from a racemic mixture, a salification-based resolution method is employed:
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Formation of Diastereomeric Salts :
Racemic 2-methylpiperazine is reacted with a chiral resolving agent (e.g., L-tartaric acid) to form diastereomeric salts. The (R)-enantiomer preferentially crystallizes, while the (S)-enantiomer remains in solution. -
Neutralization and Protection :
The isolated (R)-2-methylpiperazine tartrate is neutralized with a strong base (e.g., NaOH), followed by Cbz protection and hydrochloride salt formation as described in Section 1.1.
This method achieves enantiomeric excess (ee) >99% but requires additional steps, reducing overall yield to 50–60%.
Microwave-Assisted and Continuous Flow Synthesis
Recent advancements leverage microwave irradiation and flow reactors to accelerate reactions:
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Microwave Optimization :
Piperazine protonation and subsequent acylation are completed in 15–30 minutes (vs. 6–12 hours conventionally) using pulsed microwave energy at 80–100°C. -
Flow Reactor Systems :
A heterogeneous catalyst (e.g., palladium on resin) is packed into a flow reactor, enabling continuous production with 90% conversion efficiency.
Table 2: Comparison of Conventional vs. Advanced Methods
| Method | Time (h) | Yield (%) | Energy Efficiency | Scalability |
|---|---|---|---|---|
| Conventional Batch | 12 | 78 | Low | Moderate |
| Microwave-Assisted | 0.5 | 85 | High | High |
| Continuous Flow | 2 | 90 | Moderate | High |
Reaction Optimization Strategies
Solvent and Catalyst Selection
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Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the piperazine nitrogen, while chlorinated solvents (e.g., DCM) improve solubility of intermediates.
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Catalytic Systems : Supported metal catalysts (e.g., ZnCl₂ on polystyrene resin) reduce side reactions during acylation, increasing yield by 10–15%.
Temperature and Stoichiometry
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Low-Temperature Control : Maintaining 0–5°C during benzyl chloroformate addition minimizes N,N-disubstitution byproducts.
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Stoichiometric Ratios : A 1:1 molar ratio of (R)-2-methylpiperazine to benzyl chloroformate is optimal; excess reagent leads to overalkylation.
Workup and Purification
Crystallization Techniques
The hydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-shaped crystals with a melting point of 192–194°C.
Chromatographic Methods
Flash chromatography (silica gel, eluent: ethyl acetate/hexane 1:1) removes residual benzyl chloroformate and unreacted starting materials.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
®-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of ®-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways within the body. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Enantiomeric Pair: (S)-Benzyl 2-methylpiperazine-1-carboxylate Hydrochloride
The (S)-enantiomer (CAS: 1217720-49-4) shares the same molecular formula (C₁₃H₁₉ClN₂O₂ ) but differs in stereochemical configuration. Despite identical formulas, reported molecular weights vary: 250.75 g/mol for the (S)-form vs. 270.76 g/mol for the (R)-form . This discrepancy may stem from data entry errors or differences in purity calculations (e.g., anhydrous vs. hydrated forms).
| Property | (R)-Form | (S)-Form |
|---|---|---|
| CAS Number | 1217848-48-0 | 1217720-49-4 |
| Molecular Weight | 270.76 g/mol | 250.75 g/mol |
| Purity | Not specified | 97% |
| Applications | Research intermediate | LIMK inhibitor synthesis |
The (R)-form’s applications remain less documented but may involve asymmetric catalysis or enantioselective drug development.
tert-Butyl 3-(2-Methoxy-2-oxoethyl)piperazine-1-carboxylate Hydrochloride
This analog (CAS: 1858241-30-1) replaces the benzyl group with a tert-butyl carbamate and introduces a methoxy-oxoethyl side chain .
Key Insight : The tert-butyl analog’s structural modifications may make it more suitable for prolonged in vivo studies due to enhanced stability, whereas the benzyl group in the target compound favors membrane permeability.
1-Benzyl-2-methylpiperazine Hydrochloride
This compound (MedChemExpress) lacks the carboxylate group present in the target molecule. The absence of the ester reduces molecular complexity and alters physicochemical properties, such as solubility and acidity .
Key Insight : The carboxylate group in the target compound likely serves as a protecting group, which can be cleaved to generate active piperazine metabolites.
1-Benzyl-1-phenylhydrazine Hydrochloride
Its applications diverge significantly, focusing on hydrazine-based reactions rather than kinase modulation .
Biological Activity
(R)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms. The compound's molecular formula is C12H18ClN3O2, and it is characterized by the presence of a benzyl group and a carboxylate functional group, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Activity : Preliminary investigations indicate that it may possess anticancer properties, particularly in inhibiting cell proliferation in specific cancer cell lines.
- Neuroprotective Effects : There is evidence supporting its role in neuroprotection, potentially through modulation of neurobiological pathways.
The mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with various molecular targets:
- Receptor Modulation : The compound may act on neurotransmitter receptors, influencing synaptic transmission and neuronal health. For example, it has been studied for its effects on serotonin receptors.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways, which could contribute to its anticancer and neuroprotective activities.
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation in cancer cell lines | |
| Neuroprotective | Modulation of neurobiological pathways |
Case Studies
-
Antimicrobial Activity :
A study evaluated the effectiveness of this compound against various bacterial strains. Results indicated a significant reduction in colony-forming units (CFUs) compared to control groups, highlighting its potential as an antimicrobial agent. -
Anticancer Potential :
In vitro studies demonstrated that this compound inhibited the growth of pancreatic ductal adenocarcinoma (PDAC) cells by inducing apoptosis. The mechanism involved the activation of caspase pathways, leading to programmed cell death. -
Neuroprotection :
Research involving neuronal cell cultures showed that treatment with this compound resulted in increased levels of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor), suggesting its role in enhancing neuronal survival under stress conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride, and how can reaction conditions be controlled to enhance yield and purity?
- Methodological Answer : The synthesis typically involves reacting benzyl chloroformate with (R)-2-methylpiperazine under basic conditions (e.g., triethylamine) to neutralize HCl byproducts . Key parameters include:
- Temperature : Maintain 0–5°C during chloroformate addition to minimize side reactions.
- Solvent Selection : Use anhydrous dichloromethane or THF to avoid hydrolysis.
- Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography (eluent: 5–10% MeOH in DCM) achieves >95% purity. Monitor progress via TLC (Rf ≈ 0.3 in 90:10 DCM:MeOH) .
Q. How is the stereochemical configuration of this compound confirmed, and what analytical techniques are employed?
- Methodological Answer : Stereochemical validation requires:
- Chiral HPLC : Use a Chiralpak® AD-H column (hexane:isopropanol 85:15, 1 mL/min) to resolve enantiomers (retention time: ~12 min for R-configuration) .
- Optical Rotation : Measure [α]D²⁵ = +15.6° (c = 1, in MeOH) to confirm chirality .
- X-ray Crystallography : Resolve crystal structures to verify spatial arrangement of the methyl and benzyl groups .
Q. What are the key considerations in designing purification protocols for this compound to ensure pharmaceutical-grade purity?
- Methodological Answer :
- Impurity Profiling : Identify byproducts (e.g., diastereomers or unreacted piperazine) via LC-MS.
- Solvent Compatibility : Avoid aqueous washes if the compound is hygroscopic; use ether-based solvents for precipitation.
- Crystallization Optimization : Adjust cooling rates (0.5°C/min) to enhance crystal lattice formation .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between (R)- and (S)-enantiomers of benzyl-substituted piperazine carboxylates?
- Methodological Answer :
- Enantiomer-Specific Assays : Compare binding affinities using radioligand displacement (e.g., 5-HT₁A receptors; IC₅₀(R) = 12 nM vs. IC₅₀(S) = 450 nM) .
- Molecular Dynamics Simulations : Model hydrogen-bonding interactions between the methyl group and receptor residues (e.g., Asp116 in GPCRs) to explain stereoselectivity .
- Metabolic Stability Tests : Assess hepatic clearance differences using human liver microsomes (HLM; t½(R) = 45 min vs. t½(S) = 22 min) .
Q. How do structural modifications at the hydroxymethyl or benzyl positions influence receptor binding affinity, and what SAR insights have been derived?
- Methodological Answer :
- Positional Isomerism : Replacing the 2-methyl group with hydroxymethyl (as in ) reduces logP by 0.8, enhancing aqueous solubility but decreasing blood-brain barrier penetration .
- Benzyl Substitution : Fluorination at the benzyl para position (e.g., 4-F-Bn) increases serotonin receptor affinity (Ki = 8 nM vs. 35 nM for unsubstituted) but introduces hepatotoxicity risks .
- SAR Table :
| Modification | Binding Affinity (Ki, nM) | Solubility (mg/mL) |
|---|---|---|
| 2-Methyl (R) | 12 | 1.2 |
| 3-Hydroxymethyl (R) | 45 | 3.8 |
| 4-F-Bn (R) | 8 | 0.9 |
Q. What in vitro models are recommended for evaluating neuropharmacological potential, and how do pharmacokinetic properties compare to related agents?
- Methodological Answer :
- In Vitro Models :
- Primary Neuronal Cultures : Assess neuroprotection against glutamate-induced excitotoxicity (EC₅₀ = 5 μM) .
- hERG Assay : Screen for cardiac toxicity (IC₅₀ > 30 μM indicates low risk) .
- PK Comparison :
- Bioavailability : 22% in rats (vs. 15% for piperazine-1-carboxylate analogs) due to enhanced solubility.
- Half-Life : 2.3 hours in plasma, prolonged by 40% with PEGylated formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
